3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid
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Overview
Description
3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a benzoic acid moiety, and functional groups such as chloro and difluoromethoxy, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro and difluoromethoxy groups, and subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in fibrosis and other pathological conditions . By modulating this pathway, the compound can reduce the expression of proteins involved in fibrosis, such as α-SMA and collagen I.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups but differs in the presence of a cyclopropylmethoxy group instead of a benzothiophene ring.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Similar in structure but contains a trifluoromethoxy group and a benzoyl chloride moiety.
Uniqueness
The uniqueness of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid lies in its combination of a benzothiophene ring with chloro and difluoromethoxy groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H10ClF2NO4S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-[[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C17H10ClF2NO4S/c18-13-11-5-4-10(25-17(19)20)7-12(11)26-14(13)15(22)21-9-3-1-2-8(6-9)16(23)24/h1-7,17H,(H,21,22)(H,23,24) |
InChI Key |
KOPFSAPNWUBOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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